

Pqr620: In Vivo Efficacy in Animal Models of Epilepsy

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Compound of Interest

Compound Name: *Pqr620*

Cat. No.: *B15542124*

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A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical in vivo efficacy of **Pqr620**, a novel, brain-permeable, catalytic inhibitor of mTORC1 and mTORC2, in animal models of epilepsy. The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of mTOR inhibitors for neurological disorders.

Core Efficacy Data

The following tables summarize the key quantitative findings from preclinical studies evaluating the anticonvulsant and antiseizure properties of **Pqr620**.

Parameter	Animal Model	Pqr620 Dose	Effect	Comparison	Reference
Brain Penetration	Mice	Not Specified	Brain:Plasma Ratio of ~1.6	Significantly higher than rapamycin (0.0057) and everolimus (0.016)	[1]
mTORC1/2 Inhibition	Normal and Epileptic Mice	Not Specified	Significant decrease in phosphorylation of S6 ribosomal protein in the hippocampus	Demonstrates effective target engagement in the brain	[1]
Seizure Threshold	Electroconvulsive Seizure Model (Normal Mice)	Not Specified	Significant increase in seizure threshold	-	[1]
Seizure Threshold	Electroconvulsive Seizure Model (Epileptic Mice)	Not Specified	Marked increase in seizure threshold	Efficacy comparable to levetiracetam ; more pronounced effect than in non-epileptic mice	[1][2]
Spontaneous Recurrent Seizures (SRS)	Intrahippocampal Kainate (IHK) Mouse Model of Acquired Temporal	Chronic Treatment	Transient antiseizure effect	Other mTOR inhibitors (rapamycin, everolimus, PQR626, PQR530)	[3][4]

Spontaneous Recurrent Seizures (SRS)	Lobe Epilepsy	were ineffective		
	Tsc1GFAP CKO Mouse Model of Tuberous Sclerosis Complex (TSC)	Chronic Treatment	Marked suppression of SRS	Efficacy comparable to other mTOR inhibitors (rapamycin, everolimus, PQR626, PQR530) [3] [4]

Experimental Protocols

Detailed methodologies for the key in vivo experiments are outlined below to facilitate replication and further investigation.

Pharmacokinetic and Target Engagement Studies

- Objective: To determine the brain permeability of **Pqr620** and its ability to inhibit the mTOR pathway in the central nervous system.
- Animal Model: Male NMRI mice.
- Procedure:
 - **Pqr620** was administered orally.
 - At various time points post-administration, blood and brain tissue were collected.
 - Drug concentrations in plasma and brain homogenates were quantified using liquid chromatography-mass spectrometry (LC-MS/MS) to determine the brain-to-plasma ratio.
 - For target engagement, hippocampal tissue was analyzed for the phosphorylation status of the S6 ribosomal protein, a downstream effector of mTORC1, using Western blotting.

- Key Parameters Measured: Brain and plasma concentrations of **Pqr620**, brain:plasma ratio, and levels of phosphorylated S6 protein.

Electroconvulsive Seizure Threshold Test

- Objective: To assess the acute anticonvulsant effect of **Pqr620** by determining the minimal current required to induce a seizure.
- Animal Models:
 - Normal (non-epileptic) male NMRI mice.
 - Epileptic mice from the intrahippocampal kainate (IHK) model.
- Procedure:
 - A pre-determined dose of **Pqr620** or vehicle was administered to the mice.
 - At the time of expected peak brain concentration, corneal electrodes were placed.
 - A series of brief electrical stimuli of increasing intensity were delivered.
 - The current at which a tonic hindlimb extension seizure was observed was recorded as the seizure threshold.
- Key Parameters Measured: Seizure threshold current (in mA).

Chronic Seizure Monitoring in Epilepsy Models

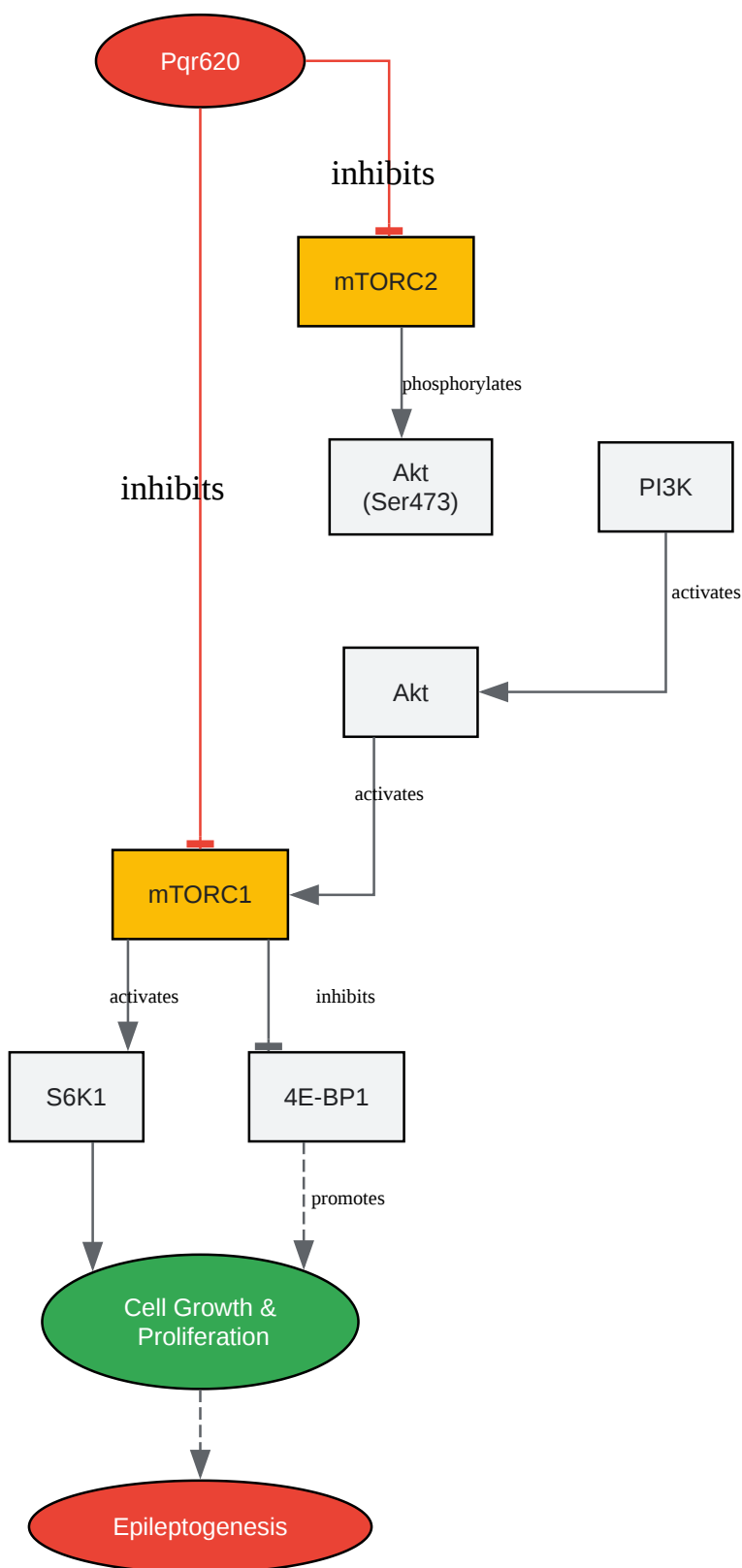
- Objective: To evaluate the long-term antiseizure efficacy of **Pqr620** on spontaneous recurrent seizures (SRS).
- Animal Models:
 - Intrahippocampal Kainate (IHK) Model: Adult male CD-1 mice received a unilateral intrahippocampal injection of kainic acid to induce a status epilepticus, leading to the development of chronic, spontaneous focal seizures.

- Tsc1GFAP CKO Model: This is a genetic mouse model of Tuberous Sclerosis Complex where the Tsc1 gene is conditionally deleted in astrocytes, leading to mTOR hyperactivation and spontaneous seizures.
- Procedure:
 - Following the establishment of a stable baseline of spontaneous seizures (monitored via video-EEG), mice were chronically treated with **Pqr620** or vehicle.
 - Continuous video-EEG monitoring was performed throughout the treatment period to record the frequency and duration of spontaneous recurrent seizures.
- Key Parameters Measured: Frequency of spontaneous recurrent seizures.

Visualizations

Signaling Pathway

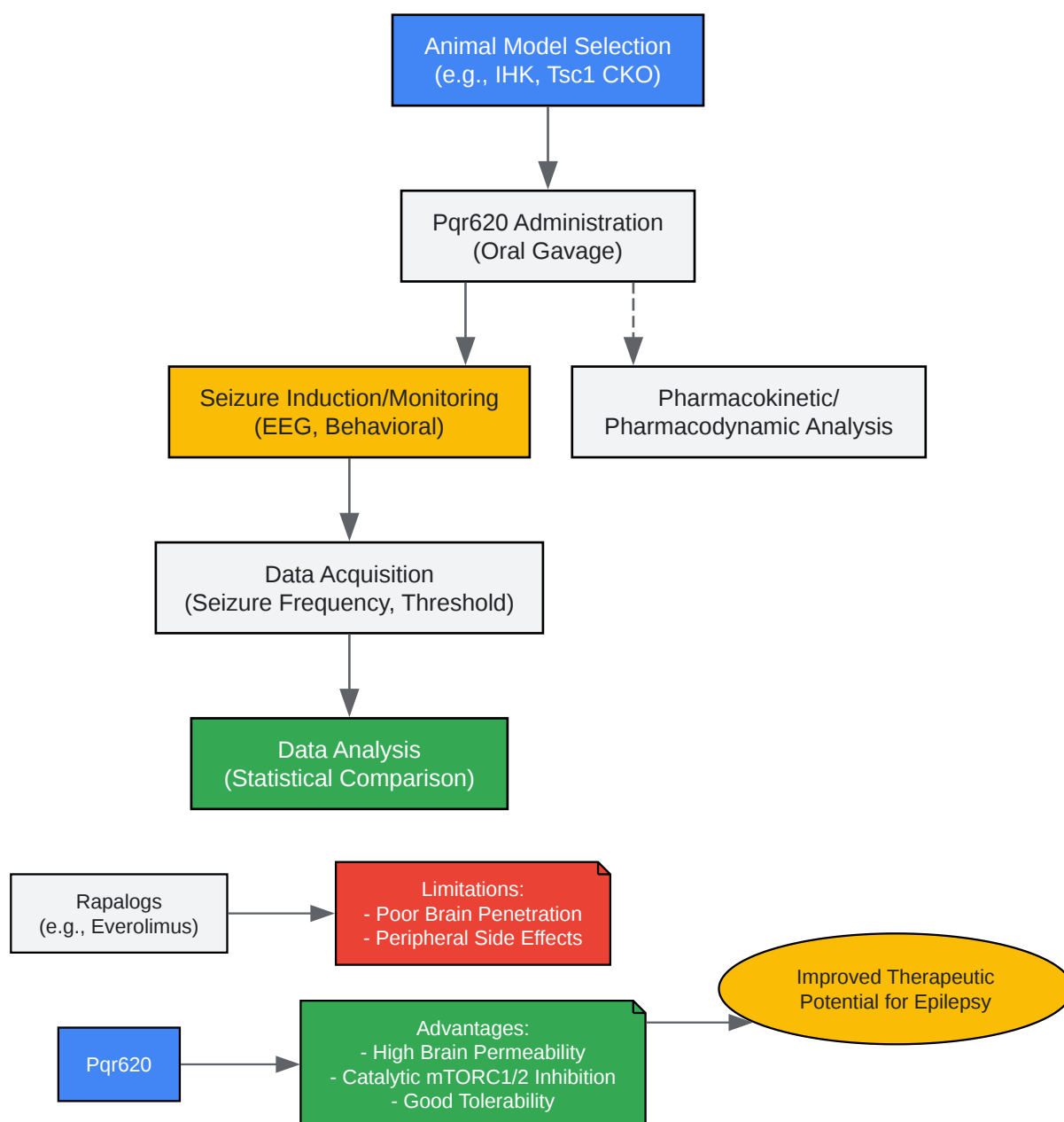
The mTOR signaling pathway is a critical regulator of cell growth and proliferation, and its hyperactivation is implicated in epileptogenesis. **Pqr620** acts as a catalytic inhibitor of both mTORC1 and mTORC2 complexes.

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Caption: **Pqr620** inhibits both mTORC1 and mTORC2, key complexes in a pathway linked to epilepsy.

Experimental Workflow

The general workflow for evaluating the in vivo efficacy of **Pqr620** in animal models of epilepsy is depicted below.



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References

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